Cas no 2386109-59-5 (methyl 4-aminopent-2-ynoate)

Methyl 4-aminopent-2-ynoate is a versatile alkyne-containing ester with an amine functional group, making it a valuable intermediate in organic synthesis. Its triple bond and ester moiety enable participation in click chemistry, cycloadditions, and other coupling reactions, while the amine group allows for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features facilitate the construction of complex heterocycles and bioactive molecules. The methyl ester enhances solubility in organic solvents, improving reaction handling. Its well-defined reactivity profile and bifunctional nature make it a practical choice for synthetic applications requiring selective modifications.
methyl 4-aminopent-2-ynoate structure
methyl 4-aminopent-2-ynoate structure
商品名:methyl 4-aminopent-2-ynoate
CAS番号:2386109-59-5
MF:C6H9NO2
メガワット:127.141161680222
CID:6586124
PubChem ID:72461964

methyl 4-aminopent-2-ynoate 化学的及び物理的性質

名前と識別子

    • methyl 4-aminopent-2-ynoate
    • EN300-1696661
    • 2386109-59-5
    • インチ: 1S/C6H9NO2/c1-5(7)3-4-6(8)9-2/h5H,7H2,1-2H3
    • InChIKey: MBUPVPFZYBPQOJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C#CC(C)N)=O

計算された属性

  • せいみつぶんしりょう: 127.063328530g/mol
  • どういたいしつりょう: 127.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

methyl 4-aminopent-2-ynoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1696661-0.05g
methyl 4-aminopent-2-ynoate
2386109-59-5
0.05g
$924.0 2023-09-20
Enamine
EN300-1696661-5g
methyl 4-aminopent-2-ynoate
2386109-59-5
5g
$3189.0 2023-09-20
Enamine
EN300-1696661-10.0g
methyl 4-aminopent-2-ynoate
2386109-59-5
10g
$4729.0 2023-05-25
Enamine
EN300-1696661-1.0g
methyl 4-aminopent-2-ynoate
2386109-59-5
1g
$1100.0 2023-05-25
Enamine
EN300-1696661-0.25g
methyl 4-aminopent-2-ynoate
2386109-59-5
0.25g
$1012.0 2023-09-20
Enamine
EN300-1696661-0.1g
methyl 4-aminopent-2-ynoate
2386109-59-5
0.1g
$968.0 2023-09-20
Enamine
EN300-1696661-2.5g
methyl 4-aminopent-2-ynoate
2386109-59-5
2.5g
$2155.0 2023-09-20
Enamine
EN300-1696661-0.5g
methyl 4-aminopent-2-ynoate
2386109-59-5
0.5g
$1056.0 2023-09-20
Enamine
EN300-1696661-5.0g
methyl 4-aminopent-2-ynoate
2386109-59-5
5g
$3189.0 2023-05-25
Enamine
EN300-1696661-1g
methyl 4-aminopent-2-ynoate
2386109-59-5
1g
$1100.0 2023-09-20

methyl 4-aminopent-2-ynoate 関連文献

methyl 4-aminopent-2-ynoateに関する追加情報

Methyl 4-aminopent-2-ynoate (CAS No. 2386109-59-5): A Comprehensive Overview in Modern Chemical Biology

Methyl 4-aminopent-2-ynoate (CAS No. 2386109-59-5) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a pentynoic acid backbone with an amine substituent, presents a versatile platform for synthetic modifications and biological applications. Its molecular structure, featuring both a terminal alkyne and an amino group, makes it particularly interesting for researchers exploring novel synthetic pathways and bioactive molecules.

The methyl 4-aminopent-2-ynoate molecule has been extensively studied for its potential in drug discovery and material science. The presence of the alkyne functionality allows for diverse chemical reactions, including Sonogashira coupling, which is widely used in the synthesis of complex organic molecules. Additionally, the amine group provides a site for further derivatization, enabling the creation of peptidomimetics and other bioactive compounds. These features make it a valuable intermediate in the development of new therapeutic agents.

In recent years, there has been growing interest in the application of CAS No. 2386109-59-5 in the synthesis of novel biomaterials. The compound's ability to undergo controlled polymerization reactions has led to the development of advanced materials with applications in tissue engineering and drug delivery systems. Researchers have leveraged its reactive sites to create polymers with specific mechanical and chemical properties, which are essential for biomedical applications.

The biological activity of methyl 4-aminopent-2-ynoate has also been explored in various preclinical studies. Its structural motif is reminiscent of natural products known for their pharmacological properties, suggesting potential therapeutic benefits. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory effects. The alkyne and amine functionalities provide multiple points for interaction with biological targets, making it a promising scaffold for drug design.

Advances in computational chemistry have further enhanced the understanding of methyl 4-aminopent-2-ynoate's reactivity and biological interactions. Molecular modeling studies have revealed insights into how this compound interacts with enzymes and receptors, providing a foundation for rational drug design. These computational approaches have complemented experimental efforts, allowing researchers to predict and optimize the properties of derivatives more efficiently.

The synthesis of methyl 4-aminopent-2-ynoate has also seen significant improvements in recent years. New methodologies have been developed to achieve higher yields and purities, making it more accessible for industrial applications. Catalytic processes have been particularly effective in streamlining the synthesis while maintaining high selectivity. These advancements have not only reduced production costs but also opened up new possibilities for large-scale manufacturing.

In conclusion, methyl 4-aminopent-2-ynoate (CAS No. 2386109-59-5) represents a fascinating compound with broad applications in chemical biology and material science. Its unique structural features make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new uses and derivatives, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and materials.

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